(4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone
Description
This compound is a hybrid structure combining a piperazine moiety substituted with a 2-fluorophenyl group and an imidazo[2,1-b]thiazole core bearing a 3-nitrophenyl substituent. The imidazothiazole scaffold is notable for its pharmacological relevance, particularly in anticancer and antimicrobial research . The 2-fluorophenyl group on the piperazine ring enhances metabolic stability and receptor binding selectivity, while the 3-nitrophenyl substituent on the imidazothiazole may contribute to electron-deficient interactions with biological targets .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-15-21(22(30)27-11-9-26(10-12-27)20-8-3-2-7-18(20)24)33-23-25-19(14-28(15)23)16-5-4-6-17(13-16)29(31)32/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDDKHJBSOCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary table of its pharmacological properties.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.46 g/mol. The structure features a piperazine moiety, which is known for its role in various pharmacological activities, and an imidazo-thiazole ring that contributes to its biological profile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including compounds similar to the one . For instance, imidazo[2,1-b]thiazole derivatives have shown promising activity against Mycobacterium tuberculosis. One study reported an IC50 value of 2.32 μM for a related compound against Mtb H37Ra, indicating significant potential as an antitubercular agent .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Thiazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including HT-29 and Jurkat cells, with some compounds showing IC50 values in the low micromolar range .
Neuropharmacological Activity
Piperazine derivatives are often investigated for their neuropharmacological effects. Compounds featuring piperazine rings have been reported to possess anxiolytic and antidepressant activities. The incorporation of the 2-fluorophenyl group may enhance these effects due to increased lipophilicity and receptor binding affinity.
Case Studies
- Antitubercular Activity : A study on benzo-imidazo-thiazole derivatives showed selective inhibition against Mtb with minimal toxicity towards human cell lines. The most active derivative had an IC90 of 7.05 μM .
- Cytotoxicity Evaluation : Research on related thiazole compounds indicated that modifications in the phenyl ring could significantly affect cytotoxicity profiles against cancer cell lines, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
Research Findings
- Molecular Docking Studies : Computational studies have suggested that the imidazo-thiazole moiety can interact favorably with specific biological targets involved in cancer and infectious diseases. These studies provide insights into the binding affinities and potential mechanisms of action.
- Toxicology Studies : Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activity, they also require careful evaluation for safety profiles in vivo.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Methanone Derivatives
The compound shares a piperazine-methanone backbone with several analogs. For example:
- 4-(4-Aminobenzoyl)piperazin-1-ylmethanone (): This derivative replaces the imidazothiazole with a furan ring and substitutes the 3-nitrophenyl group with a 4-aminobenzoyl moiety. The reduction of the nitro group to an amine in this compound enhances solubility but reduces electrophilic reactivity compared to the nitro-substituted target compound .
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Here, a thiophene ring replaces the imidazothiazole, and a CF₃ group is present on the phenyl ring. The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the 2-fluorophenyl group in the target compound balances hydrophobicity and polarity .
Table 1: Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Pharmacological Notes |
|---|---|---|---|
| Target Compound | Imidazo[2,1-b]thiazole | 2-Fluorophenyl, 3-nitrophenyl | Potential antiproliferative activity |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan | 4-Aminobenzoyl | Improved solubility, reduced reactivity |
| Thiophen-2-yl (4-(4-CF₃-phenyl)piperazin-1-yl)methanone | Thiophene | 4-Trifluoromethylphenyl | Enhanced metabolic stability |
Imidazothiazole Derivatives
The imidazo[2,1-b]thiazole core is shared with compounds like 3-methyl-6-phenylimidazo[2,1-b]thiazole derivatives.
Research Findings and Hypotheses
- Receptor Affinity : The 2-fluorophenyl-piperazine moiety is associated with serotonin (5-HT₁A) and dopamine (D₂/D₃) receptor binding in related compounds . The target compound’s imidazothiazole core may modulate selectivity toward kinases or tubulin, as seen in structurally similar anticancer agents .
- Electrophilic Reactivity : The 3-nitrophenyl group may act as a hydrogen-bond acceptor, enhancing interactions with biological targets compared to electron-donating substituents (e.g., -NH₂ in ) .
- Metabolic Stability: Fluorine substitution on the phenyl ring likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
